Dasabuvir free acid resolves HCV research challenges where nucleoside inhibitor resistance (e.g., S282T mutation) limits efficacy. As a non-nucleoside NS5B polymerase inhibitor targeting the palm I site, it maintains activity against such variants and synergizes with other DAAs.
Dasabuvir is a non-nucleoside inhibitor targeting the palm I allosteric site of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. Its primary utility is in combination therapies, specifically against HCV genotype 1, where it demonstrates synergistic or additive effects with other direct-acting antivirals (DAAs) like NS5A and protease inhibitors. This compound, the free acid form of the molecule, serves as the direct precursor to the formulated sodium salt, making its purity and properties critical for downstream drug product manufacturing and bioanalytical standard development.
Substituting Dasabuvir with other NS5B inhibitors is unviable due to its unique allosteric binding mechanism and corresponding resistance profile. Unlike nucleoside inhibitors (e.g., sofosbuvir) which target the enzyme's active site, Dasabuvir binds to the distinct palm I pocket, inducing a conformational change that halts RNA synthesis. This different binding site means Dasabuvir remains fully active against viral variants resistant to nucleoside or other non-nucleoside inhibitors that target the thumb I or thumb II sites, such as the S282T or M423T mutations. Consequently, replacing Dasabuvir with a mechanistically different inhibitor would negate its specific efficacy against certain resistance-associated substitutions and disrupt the validated synergy essential for the success of established combination therapies against HCV genotype 1.
Binding site specificity
Binding site divergence may shift resistance profile and target engagement interpretation
Resistance profile non-overlap
Orthogonal resistance profiles preclude direct substitution without virologic review
Metabolism pathway divergence
CYP isoform specificity may alter DDI context in combination study designs
Dasabuvir free acid (CAS 1132935-63-7) is characterized by exceedingly low aqueous solubility, measured at ≤0.127 µg/mL across a pH range of 1-6.8. This property makes the free acid unsuitable for direct oral formulation due to poor bioavailability. The procurement of the free acid is the critical first step for conversion into its monosodium monohydrate salt, a form specifically developed to enhance dissolution and oral absorption, enabling its use in commercial triple-combination therapies. This conversion is a non-trivial process designed to overcome the free acid's dose number of 1.31 x 10^4, a significant hurdle for oral delivery.
| Evidence Dimension | Aqueous Solubility (pH 1-6.8, 25 °C) |
| Target Compound Data | ≤0.127 µg/mL |
| Comparator Or Baseline | Dasabuvir Monosodium Monohydrate (Formulated Salt) |
| Quantified Difference | The salt form was developed specifically to overcome the 'exceedingly low aqueous solubility' of the free acid, enabling therapeutic oral absorption. |
| Conditions | Aqueous buffer solutions from pH 1 to 6.8. |
For pharmaceutical development and manufacturing, procuring the free acid is essential as it is the direct, required precursor for the stable, bioavailable sodium salt used in all clinical and commercial formulations.
In HCV subgenomic replicon assays, Dasabuvir demonstrates potent, subtype-specific activity. It inhibits the genotype 1b (Con1) replicon with an EC50 value of 1.8 nM. Its activity against genotype 1a (H77) is also in the low nanomolar range, with a reported EC50 of 7.7 nM. This high potency against the two most common HCV genotype 1 subtypes is a key performance attribute for its use in targeted antiviral research and combination therapy development.
| Evidence Dimension | 50% Effective Concentration (EC50) in HCV Replicon Assay |
| Target Compound Data | 1.8 nM (Genotype 1b) |
| Comparator Or Baseline | Dasabuvir vs. Genotype 1a (7.7 nM) |
| Quantified Difference | Approximately 4.3-fold more potent against genotype 1b than genotype 1a in standard replicon assays. |
| Conditions | In vitro HCV subgenomic replicon system (Con1 for GT1b, H77 for GT1a). |
This quantitative potency data justifies the selection of Dasabuvir for research focused specifically on HCV genotype 1b, where it shows its highest activity, or for developing combination therapies where nanomolar potency is required.
Dasabuvir's binding to the palm I site of the NS5B polymerase ensures it does not share cross-resistance with inhibitors targeting other sites. Critically, it retains full, wild-type levels of activity against replicons containing mutations that confer resistance to other classes of polymerase inhibitors. This includes the S282T variant, which confers resistance to nucleoside inhibitors, and variants like M423T, P495A/S, and V499A, which confer resistance to inhibitors binding in the thumb domain of the enzyme.
| Evidence Dimension | Activity against resistance-associated substitutions (RASs) |
| Target Compound Data | Retains wild-type activity against S282T, M423T, P495A/S, V499A variants. |
| Comparator Or Baseline | Nucleoside Inhibitors (e.g., Sofosbuvir) and Thumb-Binding NNIs |
| Quantified Difference | No loss of potency, whereas comparator classes would show significantly reduced or abolished activity against their respective RASs. |
| Conditions | HCV replicon assays containing specific resistance-conferring mutations. |
This lack of cross-resistance makes Dasabuvir an essential tool for studying combination strategies and for use in assays where resistance to other polymerase inhibitors is a confounding factor.
The primary industrial application for Dasabuvir (CAS 1132935-63-7) is as the direct chemical precursor for the synthesis of Dasabuvir monosodium monohydrate. Due to the free acid's extremely low aqueous solubility (≤0.127 µg/mL), its conversion to the salt form is a mandatory process step to achieve the necessary bioavailability for oral drug products.
Given its high potency against genotype 1b (EC50 of 1.8 nM) and its unique allosteric binding site, Dasabuvir is the right choice for in vitro studies exploring synergistic or additive effects with other DAAs. Its lack of cross-resistance with other polymerase inhibitor classes makes it an ideal component for designing novel, multi-target regimens against wild-type or resistant HCV strains.
High-purity Dasabuvir free acid is essential for use as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS/MS). These methods are required for pharmacokinetic studies, metabolism analysis, and for the quality control of finished drug products, where it serves to accurately quantify the active pharmaceutical ingredient and related impurities.